Mono-n-butylammonium tetrafluoroborate
Overview
Description
Mono-n-butylammonium tetrafluoroborate is a chemical compound with the molecular formula C4H12BF4N. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its role as a supporting electrolyte in electrochemical studies and as a phase transfer catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-n-butylammonium tetrafluoroborate can be synthesized by reacting butylamine with tetrafluoroboric acid. The reaction typically takes place in a solvent such as methanol, ethanol, or ether. The process involves gradually adding tetrafluoroboric acid to a solution of butylamine under controlled temperature conditions. After the reaction is complete, the product is isolated by cooling and filtering, or by adding an organic solvent to precipitate the crystals .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Mono-n-butylammonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another chemical group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different borate compounds, while reduction could produce butylamine derivatives.
Scientific Research Applications
Mono-n-butylammonium tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound is employed in various biochemical assays and experiments due to its stability and reactivity.
Medicine: Research in medicinal chemistry utilizes this compound for synthesizing pharmaceutical intermediates and studying drug interactions.
Mechanism of Action
The mechanism by which mono-n-butylammonium tetrafluoroborate exerts its effects involves its role as an electrolyte and catalyst. In electrochemical studies, it facilitates the transfer of ions, thereby stabilizing the reaction environment. As a phase transfer catalyst, it helps in transferring reactants between different phases, increasing the reaction rate and yield .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium tetrafluoroborate: Similar in structure but with four butyl groups instead of one.
Tetraethylammonium tetrafluoroborate: Contains ethyl groups instead of butyl groups.
Tetramethylammonium tetrafluoroborate: Contains methyl groups instead of butyl groups.
Uniqueness
Mono-n-butylammonium tetrafluoroborate is unique due to its specific combination of butylamine and tetrafluoroboric acid, which imparts distinct properties such as solubility and reactivity. Its ability to act as both an electrolyte and a catalyst makes it versatile for various applications .
Properties
IUPAC Name |
butylazanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BF4/c1-2-3-4-5;2-1(3,4)5/h2-5H2,1H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPGAZEBACOGF-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222125 | |
Record name | Borate(1-), tetrafluoro-, mono-n-butylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71852-73-8 | |
Record name | Butylammonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71852-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Borate(1-), tetrafluoro-, mono-n-butylammonium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071852738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borate(1-), tetrafluoro-, mono-n-butylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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